molecular formula C17H21N3OS B2740643 3-amino-N-cyclopropyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 488841-11-8

3-amino-N-cyclopropyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B2740643
CAS RN: 488841-11-8
M. Wt: 315.44
InChI Key: BKPGACWCTKKOMA-UHFFFAOYSA-N
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Description

“3-amino-N-cyclopropyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is a chemical compound with the molecular formula C17H21N3OS . It has an average mass of 315.433 Da and a monoisotopic mass of 315.140533 Da .


Chemical Reactions Analysis

Specific chemical reactions involving “3-amino-N-cyclopropyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” are not mentioned in the available resources. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not provided in the available resources .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki–Miyaura (SM) cross-coupling reaction is a pivotal method for forming carbon–carbon bonds in organic chemistry. The compound could potentially serve as a boron reagent in SM coupling due to its stable and functional group tolerant properties . This application is significant for synthesizing complex organic molecules, pharmaceuticals, and materials science.

Biological Activity of Indole Derivatives

Indole derivatives exhibit a wide range of biological activities. Given the structural similarity, the compound could be explored for its potential as an anti-HIV agent through molecular docking studies . This application is crucial for the development of new therapeutic agents against HIV.

Organic Semiconductor Development

Thiophene derivatives are known to play a significant role in the development of organic semiconductors . The compound’s thiophene moiety could be utilized in creating advanced organic semiconductors with potential applications in electronics and optoelectronics.

Organic Light-Emitting Diodes (OLEDs)

The compound’s structure suggests it could be used in the fabrication of OLEDs . Thiophene-based molecules are integral to the advancement of OLED technology, which is used in display and lighting systems.

Pharmacological Properties

Thiophene derivatives have been associated with various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The compound could be investigated for these properties, contributing to the discovery of new drugs.

Anesthetic Applications

Given the compound’s potential biological activity, it could be studied as a voltage-gated sodium channel blocker and used as a dental anesthetic, similar to articaine, which also contains a thiophene framework . This application is important for medical procedures requiring local anesthesia.

Mechanism of Action

Target of Action

It is known that the compound is a fluorescent molecule that induces differentiation in pc12 cells .

Mode of Action

It is known to induce differentiation in PC12 cells

Biochemical Pathways

Given its role in inducing differentiation in pc12 cells , it can be inferred that it may influence pathways related to cell growth and differentiation.

Result of Action

The compound is known to induce differentiation in PC12 cells . This suggests that it may have a role in influencing cell growth and development.

Safety and Hazards

The safety and hazards associated with this compound are not mentioned in the available resources. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

The future directions for the study and application of this compound are not specified in the available resources. Future directions could include further studies on its synthesis, properties, potential uses, and safety .

properties

IUPAC Name

3-amino-N-cyclopropyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-2-9-3-6-13-10(7-9)8-12-14(18)15(22-17(12)20-13)16(21)19-11-4-5-11/h8-9,11H,2-7,18H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPGACWCTKKOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4CC4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-cyclopropyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

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